6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is C12H14ClNO . The molecular weight is 223.7 .Physical and Chemical Properties Analysis
The boiling point of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is predicted to be 351.5±42.0 °C . The density is 1.26 . The pKa value is predicted to be 10.08±0.20 .Scientific Research Applications
Sigma Ligands Affinity and Selectivity :
- Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have been studied for their sigma ligand properties, particularly their affinity and selectivity for sigma 1 and sigma 2 binding sites. These compounds, including 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, show varying degrees of affinity and selectivity based on structural modifications, especially in the N-substituent and benzene ring substitutions. The study found that certain modifications lead to high affinity for sigma 2 binding sites and selectivity for sigma 2 over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Antitetrabenazine Activity in Central Nervous System :
- A series of N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines], including compounds similar to this compound, were synthesized and evaluated for their antitetrabenazine activity, a measure of potential central nervous system impact. The study found that compounds with a sterically unhindered, basic nitrogen exhibited significant activity (Klioze, Bauer, & Geyer, 1977).
Diuretic and Antihypertensive Properties :
- N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrated marked, species-specific diuretic and antihypertensive activity in rats, suggesting potential applications in cardiovascular research and therapy (Klioze & Novick, 1978).
Radioiodinated Spiropiperidine Ligand for σ1 Receptor Imaging :
- A study on the synthesis and evaluation of 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] as a potential SPECT tracer for imaging σ1 receptors was conducted. This compound showed high subtype selectivity and affinity for σ1 receptors, suggesting its utility in receptor imaging (Chen et al., 2010).
Neurokinin Receptor Antagonists :
- The compound YM-35375, which includes a spiro[isobenzofuran-1(3H),4'-piperidine] structure, was identified as a new lead compound for novel neurokinin receptor antagonists. It showed potent inhibitory activity against bronchoconstriction in guinea pigs, indicating its potential in respiratory therapy (Kubota et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride are NK3 receptors and MCH1 receptors . These receptors play a crucial role in various physiological processes. NK3 receptors are involved in neuroendocrine regulation, while MCH1 receptors are implicated in energy homeostasis and feeding behavior .
Mode of Action
6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, preventing the natural ligands from eliciting their typical physiological responses .
Biochemical Pathways
Given its targets, it likely influences pathways related toneuroendocrine regulation and energy homeostasis . The downstream effects of these interactions could include changes in hormone secretion, appetite regulation, and energy expenditure .
Result of Action
The molecular and cellular effects of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride’s action would be dependent on the specific physiological context. As an antagonist of NK3 and MCH1 receptors, it could potentially lead to changes in neuroendocrine signaling and energy balance .
Properties
IUPAC Name |
5-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLJHHYHNRPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726254 | |
Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359703-79-9 | |
Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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